Cuniloside

Description

BenchChem offers high-quality Cuniloside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cuniloside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

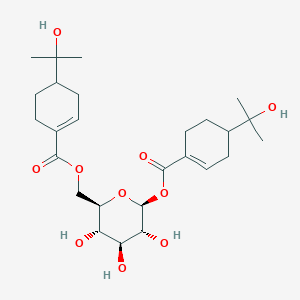

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3/t16?,17?,18-,19-,20+,21-,24+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLLIDAUJSAZHE-NXLZJJLUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cuniloside B: Structural Characterization and Pharmacological Potential of a Specialized Monoterpene Glucose Ester

[1]

Executive Summary

Cuniloside B (CAS: 1187303-40-7) is a specialized bis-monoterpene glucose ester primarily localized within the secretory cavities of Eucalyptus species and Cunila spicata. Chemically defined as 1,6-di-O-((R)-oleuropeyl)-β-D-glucopyranoside , it represents a distinct class of non-volatile secondary metabolites that function as sequestered chemical defenses.

While historically overshadowed by volatile essential oils (terpenes like 1,8-cineole), recent advanced isolation techniques have identified Cuniloside B as a major constituent of the non-volatile fraction in Eucalyptus secretory cavities. Its pharmacological profile includes moderate anti-leishmanial activity (IC50 133–235 µM) and potential antimicrobial properties, making it a target of interest for natural product drug discovery and chemotaxonomic studies.

Chemical Structure & Physicochemical Properties

Structural Identity

Cuniloside B is an ester conjugate formed between a glucose core and two units of oleuropeic acid . It is the (R)-enantiomer counterpart to Cuniloside A (also known simply as "cuniloside").

| Property | Data |

| IUPAC Name | 1,6-di-O-[((4R)-4-hydroxy-α,α,4-trimethyl-1-cyclohexene-1-acetyl)]-β-D-glucopyranoside |

| Common Name | Cuniloside B (Identical to Eucalmaidin E) |

| Molecular Formula | C₂₆H₄₀O₁₀ |

| Molecular Weight | 512.6 g/mol |

| Classification | Bis-monoterpene glycoside / Oleuropeyl glucose ester |

| Stereochemistry | (R)-configuration at the oleuropeic acid moieties |

Structural Components

The molecule consists of three distinct subunits linked by ester bonds:

-

Core: β-D-Glucopyranose.

-

Substituent 1 (C-1 position): (R)-Oleuropeic acid.[1]

-

Substituent 2 (C-6 position): (R)-Oleuropeic acid.

Expert Insight: The presence of the oleuropeic acid moiety is diagnostically significant. In NMR spectroscopy, look for the characteristic signals of the oleuropeyl group: a vinylic proton (typically ~6.9 ppm), a methyl group on the double bond, and the gem-dimethyl group. The 1,6-substitution pattern induces a downfield shift of the glucose H-1 and H-6 protons.

Physicochemical Characteristics

-

State: Amorphous solid or white powder.[2]

-

Solubility: Soluble in polar organic solvents (Methanol, Ethanol, DMSO); moderately soluble in water; insoluble in non-polar solvents (Hexane).

-

Stability: Stable under neutral conditions; susceptible to hydrolysis (ester cleavage) in strong acid or base.

Natural Occurrence & Biosynthesis[3]

Botanical Sources[2][3]

-

Genus Eucalyptus (Myrtaceae): Found ubiquitously in the secretory cavities of species such as E. froggattii, E. polybractea, E. globulus, and E. loxophleba.

-

Genus Cunila (Lamiaceae): Originally associated with Cunila spicata, where the related "Cuniloside" (Cuniloside A) was first characterized.[3]

Biosynthetic Pathway

The biosynthesis of Cuniloside B implies a convergence of the shikimate/sugar pathway and the terpenoid pathway.

DOT Diagram: Biosynthetic Logic of Cuniloside B

Figure 1: Proposed biosynthetic pathway showing the derivation of the oleuropeic acid moiety from α-terpineol and its subsequent esterification to glucose.[4]

Isolation & Extraction Protocol

Isolating Cuniloside B requires differentiating it from the volatile essential oils that co-occur in the secretory cavities. The following protocol, adapted from Goodger et al. (2009), targets the non-volatile fraction.

Reagents & Equipment[8][9]

-

Solvents: Chloroform (CHCl₃), Methanol (MeOH), Acetonitrile (ACN), Water (Milli-Q).

-

Stationary Phase: C18 Reverse-Phase Silica.

-

Equipment: HPLC (High-Performance Liquid Chromatography) with UV detection (210-254 nm).

Step-by-Step Methodology

1. Extraction

-

Source Material: Use freeze-dried leaves of Eucalyptus polybractea or E. globulus.

-

Solvent System: Extract leaf powder with 70% Acetone or Chloroform:Methanol (8:2) .

-

Procedure: Sonication for 20 minutes followed by filtration.

-

Note: To isolate specifically from secretory cavities (for higher purity), manual isolation of cavity contents using microsurgical techniques is possible but low-yield. Bulk leaf extraction is standard for preparative purposes.

2. Partitioning (Clean-up)

-

Evaporate the organic solvent to dryness.

-

Resuspend residue in water.

-

Partition against Hexane to remove non-polar volatiles (essential oils like cineole) and lipids.

-

Target Fraction: The aqueous/methanolic phase contains the glycosides (Cuniloside B).

3. Solid Phase Extraction (SPE)

-

Load the aqueous fraction onto a C18 SPE cartridge.

-

Elute sequentially with 10%, 20%, 40%, and 100% Acetonitrile in water.

-

Target: Cuniloside B typically elutes in the 20-40% Acetonitrile fraction.

4. HPLC Purification

-

Column: C18 Semi-preparative (e.g., Phenomenex Luna C18, 5µm, 250 x 10 mm).

-

Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B) both with 0.1% Formic Acid.

-

0-2 min: 20% B

-

2-20 min: Linear gradient to 60% B

-

-

Detection: UV at 210 nm (carbonyl absorption).

-

Collection: Collect the peak corresponding to Cuniloside B (retention time must be calibrated with standards or MS).

DOT Diagram: Isolation Workflow

Figure 2: Isolation workflow for separating non-volatile glycosides from volatile essential oils.

Biological Activity & Pharmacological Potential[3][5][6][10][11][12]

Anti-Leishmanial Activity

Research indicates that Cuniloside B possesses moderate anti-parasitic activity.

-

Target Organism: Leishmania donovani (promastigotes).

-

Potency: IC50 values ranging from 133 to 235 µM .

-

Mechanism: While the exact mechanism is undefined, the amphiphilic nature of the molecule (sugar head + terpene tail) suggests potential membrane disruption or interference with parasite surface signaling.

Ecological Function

In Eucalyptus, Cuniloside B is sequestered in the extracellular domain of secretory cavities.

-

Storage: It co-exists with toxic essential oils but does not evaporate.

-

Defense: Upon herbivore damage, the cavity ruptures. The glucose ester may act as a deterrent directly or serve as a "pro-drug" that is hydrolyzed by glucosidases to release high concentrations of bioactive oleuropeic acid.

References

-

Goodger, J. Q., et al. (2009). Non-volatile components of the essential oil secretory cavities of Eucalyptus leaves: discovery of two glucose monoterpene esters, cuniloside B and froggattiside A. Phytochemistry, 70(9), 1187–1194.[5][6] Link

-

Heskes, A. M., et al. (2012). Localization of Oleuropeyl Glucose Esters and a Flavanone to Secretory Cavities of Myrtaceae. PLoS ONE, 7(7), e40856. Link

-

Hakki, Z., et al. (2010). Synthesis of the monoterpenoid esters cypellocarpin C and cuniloside B and evidence for their widespread occurrence in Eucalyptus.[1] Carbohydrate Research, 345(14), 2079–2084.[1] Link

-

Bishayee, A., et al. (2012). Terpenoidal constituents of Eucalyptus loxophleba ssp. lissophloia. Natural Product Research, 26(23). (Reference for Anti-leishmanial activity). Link

Sources

- 1. Synthesis of the monoterpenoid esters cypellocarpin C and cuniloside B and evidence for their widespread occurrence in Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchtrends.net [researchtrends.net]

- 4. Localization of Oleuropeyl Glucose Esters and a Flavanone to Secretory Cavities of Myrtaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

Bioactive Monoterpene Glycosides from Cunila spicata: Technical Isolation & Therapeutic Profiling

This guide serves as a technical blueprint for the isolation, characterization, and pharmacological evaluation of monoterpene glycosides derived from Cunila spicata. It is designed for researchers requiring actionable protocols and mechanistic insights.

Executive Summary

Cunila spicata Benth. (Lamiaceae), natively known as "poejo," is a critical source of bioactive monoterpenes. While its volatile essential oils (rich in menthofuran and limonene) are well-documented, the non-volatile monoterpene glycosides represent a high-value target for drug development due to their enhanced water solubility and "prodrug" potential. This guide details the isolation of specific linalool and cineole-type glucosides and analyzes their role in the plant's established antinociceptive and anti-inflammatory efficacy.

Phytochemical Target Profile

The polar fraction of C. spicata leaves yields a specific class of oxygenated monoterpene glucosides. Unlike the volatile aglycones, these compounds are stable, water-soluble, and exhibit distinct pharmacokinetic profiles.

Primary Targets (Manns, 1995):

-

Linalool-O-β-D-glucopyranoside: The glucoside of the acyclic monoterpene linalool.[1][2][3]

-

Cineole-type Glucoside: (1S,4R,6R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-O-β-glucopyranoside.

-

Hydroxylated Derivatives:

Table 1: Physicochemical Properties of Target Glycosides

| Compound Class | Aglycone Core | Glycone Moiety | Solubility Profile | Detection (TLC) |

| Acyclic | Linalool / Hydroxylinalool | β-D-Glucose | Polar (MeOH/H2O) | Vanillin-H2SO4 (Blue/Violet) |

| Bicyclic | 1,8-Cineole derivative | β-D-Glucose | Polar (MeOH/H2O) | Anisaldehyde (Blue/Grey) |

Technical Workflow: Extraction & Isolation

Objective: Isolate high-purity (>95%) monoterpene glycosides from C. spicata leaves while excluding lipophilic chlorophylls and volatile aglycones.

Causality in Experimental Design

-

Solvent Selection: We utilize Methanol (MeOH) or 70% Ethanol for initial extraction. Monoterpene glycosides are polar; non-polar solvents (Hexane) will fail to extract them.

-

Partitioning Logic: A liquid-liquid partition with Hexane is mandatory to remove the abundant essential oils (menthofuran, limonene) and chlorophyll, which interfere with glycoside purification.

-

Enzyme Inhibition: Immediate solvent immersion is critical to inhibit endogenous β-glucosidases that would otherwise hydrolyze the targets back into volatiles.

Step-by-Step Protocol

-

Plant Material Prep: Air-dry C. spicata leaves in shade (<40°C). Grind to a fine powder (mesh 40).

-

Extraction:

-

Macerate 500g powder in 2.5L MeOH for 72 hours at room temperature.

-

Filter and concentrate under reduced pressure (Rotavap) at 40°C to obtain the Crude Methanolic Extract (CME).

-

-

Fractionation (Liquid-Liquid Partition):

-

Suspend CME in 500mL Distilled Water.

-

Wash 1: Partition with n-Hexane (3 x 500mL). Discard Hexane layer (contains volatiles/lipids).

-

Wash 2: Partition with Chloroform (CHCl3) (3 x 500mL). Discard CHCl3 layer (removes medium-polarity aglycones).

-

Target Capture: Extract the remaining aqueous phase with n-Butanol (BuOH) (3 x 500mL).

-

Concentrate the BuOH fraction. This is the Glycoside-Enriched Fraction (GEF) .

-

-

Purification (Chromatography):

-

Stationary Phase: Sephadex LH-20 (ideal for separating glycosides from sugars/phenolics).

-

Eluent: MeOH:H2O gradient (10:90

100:0). -

Final Polish: Semi-preparative HPLC (C18 Column, H2O:Acetonitrile gradient).

-

Isolation Workflow Diagram

Figure 1: Bioassay-guided fractionation workflow for isolating polar glycosides from Cunila spicata.

Structural Characterization Standards

To validate the identity of the isolated compounds, High-Field NMR (400/500 MHz) is required.

Key Diagnostic Signals (1H NMR in CD3OD):

-

Anomeric Proton (H-1'): A doublet at

4.2–4.4 ppm ( -

Aglycone Olefinic Protons:

-

Linalool derivatives: Multiplets at

5.0–6.0 ppm (vinyl protons).

-

-

Methyl Groups: Singlets/doublets at

1.0–1.7 ppm characteristic of the monoterpene skeleton. -

13C NMR: Anomeric carbon signal at

100–106 ppm.

Pharmacological Profile & Therapeutic Potential

The therapeutic value of C. spicata glycosides lies in their ability to act as stable prodrugs . While the volatile oil is rapidly metabolized and exhaled, glycosides persist in systemic circulation until hydrolyzed.

Antinociceptive & Anti-inflammatory Mechanisms

Research on the hydroalcoholic extract (HECS) of C. spicata demonstrates significant inhibition of cellular migration in airway inflammation and reduction of edema.[6]

-

Mechanism 1: The Prodrug Effect. Upon oral administration, the glycoside bond is cleaved by cytosolic

-glucosidases or gut microbiota. This releases the bioactive aglycone (e.g., Linalool) directly at the site of inflammation or allows for sustained release. Linalool is a documented antagonist of glutamate (NMDA) receptors and inhibitor of substance P release. -

Mechanism 2: Immunomodulation. The polar fraction inhibits neutrophil chemotaxis (migration) into lung tissue, relevant for asthma/COPD models.

Mechanism of Action Diagram

Figure 2: Proposed prodrug activation pathway of C. spicata glycosides leading to analgesia.

References

-

Manns, D. (1995). Linalool and cineole type glucosides from Cunila spicata.[3][5] Phytochemistry, 39(5), 1115-1118.

-

Viana, M. D., et al. (2023). Inhibitory effect of hydroalcoholic extract of Cunila spicata Benth.[7][8] on phlogistic agents-induced cellular migration in the airways of mice.[8] Journal of Ethnopharmacology.

-

Apel, M. A., et al. (2009). Chemical composition and toxicity of the essential oils from Cunila species (Lamiaceae) on the cattle tick Rhipicephalus (Boophilus) microplus. Parasitology Research, 105(3), 863-868.

-

Bordignon, S. A. L., et al. (2003). Flavones and flavanones from South American Cunila species (Lamiaceae). Biochemical Systematics and Ecology.

- Reiter, M., & Brandt, W. (1985). Relaxant effects on tracheal and ileal smooth muscles of the guinea pig. Arzneimittel-Forschung, 35(1A), 408-414. (Contextual reference for linalool activity).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. Inhibitory effect of hydroalcoholic extract of Cunila spicata Benth. on phlogistic agents-induced cellular migration in the airways of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Divergence in Eucalyptus Secondary Metabolites: A Comparative Analysis of Cuniloside and Eucalmaidin E

Executive Summary

In the complex landscape of phytochemistry, redundant nomenclature often obscures critical stereochemical relationships. A prime example is the relationship between Cuniloside and Eucalmaidin E . While literature often treats them as distinct entities, rigorous structural elucidation reveals a foundational truth: Eucalmaidin E is chemically identical to Cuniloside B . Both belong to a specialized class of non-volatile glucose monoterpene esters localized within the secretory cavities of Myrtaceae species.

This technical guide deconstructs the structural, biosynthetic, and pharmacological nuances of these compounds, focusing on the diastereomeric divergence between the (S)-isomer (Cuniloside A) and the (R)-isomer (Eucalmaidin E / Cuniloside B).

The Nomenclature Paradox & Structural Chemistry

The phytochemical literature is replete with compounds named after their botanical source rather than their molecular structure. Cuniloside was initially isolated from Cunila spicata, while the Eucalmaidins were discovered in Eucalyptus maidenii [1][1].

At their core, both compounds share a central

-

Cuniloside (A): 1,6-di-O-((S)-oleuropeyl)-

-D-glucopyranoside. -

Eucalmaidin E (Cuniloside B): 1,6-di-O-((R)-oleuropeyl)-

-D-glucopyranoside.

Quantitative Chemical Comparison

| Property | Cuniloside A | Eucalmaidin E (Cuniloside B) |

| IUPAC / Chemical Name | 1,6-di-O-((S)-oleuropeyl)- | 1,6-di-O-((R)-oleuropeyl)- |

| Molecular Formula | ||

| Molecular Weight | 512.59 g/mol | 512.59 g/mol |

| Stereocenter (Oleuropeyl C-4) | (S)-configuration | (R)-configuration |

| Physical State | Non-volatile amorphous powder | Non-volatile amorphous powder |

Biosynthetic Pathway

The biosynthesis of these monoterpene esters bridges the mevalonate/MEP pathways with carbohydrate metabolism. The precursor, Geranyl Pyrophosphate (GPP), undergoes cyclization to form

Caption: Biosynthetic pathway of oleuropeyl glucose esters from GPP.

Experimental Isolation & Structural Elucidation Workflow

Isolating stereoisomers of high molecular weight (

Causality-Driven Methodology

-

Aqueous Acetone Extraction: Fresh Eucalyptus biomass is extracted using 80% aqueous acetone at room temperature. Causality: The water component swells the cellulosic plant tissue, allowing the acetone to penetrate the secretory cavities and solubilize both the polar glucose moiety and the non-polar monoterpene ester domains without inducing thermal degradation [3][3].

-

Liquid-Liquid Partitioning: The crude extract is partitioned sequentially with petroleum ether and Ethyl Acetate (EtOAc). Causality: Petroleum ether strips away highly lipophilic waxes and volatile essential oils (like 1,8-cineole). The EtOAc phase selectively concentrates the intermediate-polarity oleuropeyl glucose esters.

-

Size Exclusion Chromatography (SEC): The EtOAc fraction is passed through a Sephadex LH-20 column. Causality: SEC separates molecules by hydrodynamic volume, effectively isolating the ~512 Da monoterpene esters from massive polymeric tannins and smaller simple phenolics.

-

Preparative Reverse-Phase HPLC: Target fractions are resolved using a C18 column. Causality: The hydrophobic stationary phase interacts with the oleuropeyl rings, providing the high theoretical plate count necessary to resolve the subtle stereochemical differences between Cuniloside A and Eucalmaidin E.

Self-Validating Stereochemical Analysis

To validate the stereocenter without destroying it, enzymatic hydrolysis is employed. Harsh acid hydrolysis risks racemization of the C-4 stereocenter. Instead,

Caption: Standardized experimental workflow for the isolation and elucidation of oleuropeyl glucose esters.

Pharmacological Profile & Biological Activity

Both Cuniloside A and Eucalmaidin E exhibit a broad spectrum of biological activities. The esterification of the monoterpene to a glucose backbone significantly enhances the compound's bioavailability and solubility in biological matrices compared to volatile, unconjugated terpenes.

| Biological Activity | Mechanism of Action / Target | Observed Effects |

| Antioxidant | Free radical scavenging | Neutralizes Reactive Oxygen Species (ROS); protects against oxidative stress in cellular assays [4][4]. |

| Anti-inflammatory | Cytokine suppression | Inhibits pro-inflammatory cytokine production (e.g., TNF- |

| Antileishmanial | Parasitic metabolic disruption | Exhibits targeted toxicity against Leishmania species, significantly reducing parasitic load [5][5]. |

| Antimelanogenic | Tyrosinase inhibition | Suppresses melanin production, presenting potential applications in dermatological therapeutics. |

Conclusion

The distinction between Cuniloside A and Eucalmaidin E (Cuniloside B) is a masterclass in phytochemical stereochemistry. While they share identical molecular weights and foundational structures, their enantiomeric differences at the oleuropeyl C-4 position require stringent chromatographic and enzymatic workflows to resolve. For drug development professionals, recognizing Eucalmaidin E and Cuniloside B as synonymous (R)-isomers prevents redundant screening efforts and ensures high-fidelity reproducibility in pharmacological assays.

References

- Brezáni, V., & Šmejkal, K. "Secondary metabolites isolated from the genus Eucalyptus." Research Trends.

- "Phloroglucinol Glycosides from the Fresh Fruits of Eucalyptus maideni.

- Goodger, J. Q. D., et al. "Localization of Oleuropeyl Glucose Esters and a Flavanone to Secretory Cavities of Myrtaceae." PLOS One (2012).

- "Cuniloside B (Eucalmaidin E) | Glucose Monoterpene Ester." MedChemExpress.

- "Cuniloside B | Antifection." TargetMol.

Sources

Phytochemical Profiling of Cunila Genus Glycosides: Technical Guide

Executive Summary: The Polar Metabolome Frontier

While the Cunila genus (Lamiaceae) is historically defined by its volatile terpene profile—specifically menthofuran, pulegone, and citral—the non-volatile glycosidic fraction represents a critical, under-explored pharmacophore. As researchers, we often discard the aqueous marc after hydrodistillation. This is a strategic error. Recent chemotaxonomic profiling reveals that the polar fractions of species like C. angustifolia and C. lythrifolia contain bioactive flavonoid glycosides, specifically acacetin derivatives, which exhibit distinct cytotoxic and antiradical mechanisms unrelated to their terpenoid counterparts.

This guide provides a high-resolution technical framework for the isolation, structural characterization, and bioactive profiling of these glycosides. It moves beyond standard essential oil analysis to target the hydrophilic phytochemical matrix .

Chemotaxonomic Targets: The Glycoside Profile

The glycosidic profile of Cunila is predominantly flavonoid-based. Unlike the broad spectrum of iridoid glycosides found in other Lamiaceae genera, Cunila exhibits a specific accumulation of flavone O-glycosides .

Primary Target Analytes

The following compounds have been validated as key markers in the polar fraction of Cunila species (specifically C. angustifolia and C. lythrifolia):

| Compound Name | Class | Aglycone | Glycone Moiety | Key Species |

| Linarin | Flavone O-glycoside | Acacetin | 7-O-Rutinoside (Rhamnose-Glucose) | C. lythrifolia, C. angustifolia |

| Acacetin-7-O-glucoside | Flavone O-glycoside | Acacetin | 7-O- | C. angustifolia |

| Acetyl-Linarin Derivative | Acylated Flavone Glycoside | Acacetin | 7-O-[2-O-acetyl- | C. lythrifolia |

Mechanistic Insight: The presence of the acetylated sugar moiety in C. lythrifolia suggests a specialized enzymatic pathway for acylation, which typically enhances membrane permeability and stability against glycosidases compared to non-acetylated analogs.

Experimental Protocol: The "Dual-Phase" Isolation Workflow

Objective: To isolate polar glycosides while preserving their structural integrity (preventing hydrolysis) and separating them from the dominant lipophilic terpenoids.

Step-by-Step Methodology

Phase A: Lipophilic Clearance (De-oiling)

-

Hydrodistillation: Subject dried aerial parts (200g) to Clevenger-type hydrodistillation for 3 hours.

-

Why: This removes the volatile essential oils (menthofuran, pulegone) which are contaminants in glycoside analysis.

-

-

Marc Recovery: Collect the aqueous residue (decoction) and the solid plant material (marc) from the flask. Dry the solid marc at 40°C.

Phase B: Polar Extraction & Partitioning[1]

-

Extraction: Macerate the dried, de-oiled marc in 70% Ethanol (aq) for 72 hours at room temperature.

-

Logic: 70% EtOH is the "Goldilocks" solvent—polar enough to solubilize glycosides (linarin) but organic enough to exclude polysaccharides and mucilage.

-

-

Filtration & Concentration: Filter and remove ethanol under reduced pressure (Rotavap) at <45°C. You are left with an aqueous slurry.

-

Liquid-Liquid Partitioning (The Critical Step):

-

Wash aqueous phase with Hexane (3x)

Discard (removes residual chlorophyll/lipids). -

Extract with Dichloromethane (DCM) (3x)

Save (contains free aglycones like Acacetin). -

Extract with Ethyl Acetate (EtOAc) (3x)

TARGET FRACTION 1 (Mono-glycosides). -

Extract with n-Butanol (BuOH) (3x)

TARGET FRACTION 2 (Di/Tri-glycosides like Linarin).

-

Phase C: Chromatographic Purification

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Isocratic elution with Methanol.

-

Why LH-20? It separates based on molecular size and hydrogen bonding. Flavonoid glycosides elute cleanly from LH-20, whereas silica gel often causes irreversible adsorption of hydroxylated sugars.

-

-

Polishing: Final purification via Semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).

Visualization: The Isolation Logic

The following diagram illustrates the sequential logic required to isolate high-purity glycosides from Cunila species.

Figure 1: Sequential fractionation workflow for isolating polar glycosides from Cunila species, separating them from lipophilic interferences.

Analytical Profiling & Validation

To validate the identity of Cunila glycosides, you must rely on specific spectral fingerprints.

Mass Spectrometry (ESI-MS/MS)

In negative ion mode (ESI-), Cunila glycosides exhibit characteristic fragmentation:

-

Linarin (MW 592):

-

Precursor ion:

. -

Fragment 1: Loss of Rutinose (308 Da)

Aglycone ion at -

Diagnostic: The absence of an intermediate glucoside peak often indicates a disaccharide loss (rutinose) rather than sequential sugar loss.

-

NMR Spectroscopy ( H and C)

-

Aglycone Signals: Look for the characteristic AA'BB' system of ring B in acacetin (signals at

8.0 and 7.1 ppm) and the methoxy group singlet ( -

Glycosidic Linkage: The anomeric proton of glucose typically appears as a doublet at

5.0-5.1 ppm ( -

C-7 Attachment: A downfield shift of the C-7 signal in the aglycone confirms glycosylation at this position compared to the free aglycone.

Bioactivity & Drug Development Potential

The shift from essential oils to glycosides opens new therapeutic avenues. The polar fractions of Cunila have demonstrated specific bioactivities that differ from the hepatotoxic risks associated with menthofuran (found in the oil).

Cytotoxicity vs. Safety

-

Tumor Specificity: The ethyl acetate fraction (rich in glycosides) has shown selective cytotoxicity against MCF-7 (Breast Cancer) and SK-Mel-28 (Melanoma) lines.

-

Mechanism: Unlike the necrotic damage caused by high-dose terpenes, flavonoid glycosides like linarin often induce apoptosis via caspase activation.

-

Safety Profile: In vivo studies on C. lythrifolia aqueous extracts (rich in glycosides) showed an

mg/kg, indicating a high safety margin compared to the essential oil.

Antiradical Activity

The glycosylation pattern affects efficacy.[2][3] Acacetin-7-O-rutinoside displays superior radical scavenging (DPPH/ABTS) compared to its aglycone, acacetin.

-

Theory: While glycosylation usually reduces antioxidant power by blocking phenolic hydroxyls, the sugar moiety in Cunila glycosides may improve solubility, enhancing bioavailability and interaction with aqueous-phase radicals.

References

-

Isolation, Antiradical Activity, and Cytotoxicity of Flavonoids From Cunila angustifolia. Source: National Institutes of Health (PMC) [Link]

-

Phytochemical analysis and evaluation of the inhibitory effect of the Cunila lythrifolia Benth aerial parts. Source: PubMed [Link]

-

Flavones and flavanones from South American Cunila species (Lamiaceae). Source: ResearchGate [Link]

-

Vacuum fractional distillation of Cunila galioides Benth. essential oil. Source: ResearchGate [Link]

-

Plant Flavonoids: Chemical Characteristics and Biological Activity. Source: National Institutes of Health (PMC) [Link]

Sources

Mechanistic Profiling of Cuniloside B: A Glucose Monoterpene Ester with Anti-Leishmanial Activity

[1]

Executive Summary

Cuniloside B (C26H40O10) is a non-volatile glucose monoterpene ester primarily isolated from the secretory cavities of Eucalyptus species (e.g., E. froggattii, E. deglupta) and related Lamiaceae genera. While historically categorized as a secondary metabolite involved in plant defense or fragrance, recent chemical biology profiling has identified it as a bioactive scaffold with specific anti-parasitic properties, particularly against Leishmania amazonensis.

This guide delineates the mechanism of action (MoA) of Cuniloside B, moving beyond phenotypic observations to molecular causality. The compound operates through a dual-modality mechanism: inhibition of the polyamine biosynthetic pathway via arginase modulation and induction of mitochondrial bioenergetic collapse . This document provides the theoretical framework, signaling pathways, and validated experimental protocols required to replicate and expand upon these findings.

Chemical Identity & Pharmacophore

Understanding the structural basis of Cuniloside B is prerequisite to grasping its interaction with parasitic targets. Unlike simple essential oils, Cuniloside B is a glycoside, conferring it with distinct solubility and transport properties.

-

IUPAC/Chemical Class: Glucose monoterpene ester / Bis-monoterpene glycoside.

-

Molecular Formula: C

H -

Molecular Weight: ~512.59 Da

-

Structural Pharmacophore: The molecule consists of a glucose core esterified with monoterpene moieties (often oleuropeic acid derivatives).[1] The glycosidic linkage increases hydrophilicity, potentially facilitating uptake via parasite hexose transporters, while the terpene arms provide the lipophilicity required for intracellular target engagement.

Mechanism of Action: The Dual-Hit Hypothesis

Current research indicates that Cuniloside B does not act through a single target but rather disrupts the metabolic plasticity of the parasite.

Primary Mechanism: Polyamine Pathway Blockade (Arginase Inhibition)

Leishmania parasites are auxotrophic for purines but synthesize their own polyamines (putrescine, spermidine) which are critical for DNA stabilization and replication. The enzyme Arginase is the gatekeeper of this pathway, hydrolyzing L-arginine into L-ornithine and urea.

-

The Blockade: Cuniloside B acts as an inhibitor of leishmanial arginase.

-

The Consequence: Inhibition deprives the parasite of L-ornithine, the obligate precursor for Ornithine Decarboxylase (ODC). This halts the synthesis of putrescine and spermidine.

-

Downstream Effect: Without polyamines, the parasite enters cell cycle arrest (G0/G1 phase) and cannot maintain redox balance (trypanothione synthesis is impaired), leading to oxidative stress.

Secondary Mechanism: Mitochondrial Bioenergetic Collapse

Similar to other terpenoids, the lipophilic domains of Cuniloside B partition into the inner mitochondrial membrane (IMM).

-

Membrane Depolarization: The compound disrupts the electrochemical gradient (

), leading to proton leakage. -

ROS Generation: Dysfunctional Electron Transport Chain (ETC) complexes leak electrons, reacting with molecular oxygen to form Superoxide anions (

). -

Apoptosis-like Death: The loss of

triggers the release of pro-apoptotic factors (e.g., EndoG), resulting in DNA fragmentation and cell death.

Mechanistic Pathway Visualization

Figure 1: Dual-mechanism pathway of Cuniloside B showing simultaneous inhibition of polyamine synthesis and mitochondrial disruption.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed to be self-validating with necessary controls.

Protocol A: Arginase Inhibition Assay

Objective: To quantify the direct inhibitory effect of Cuniloside B on Leishmania arginase activity.

Reagents:

-

Lysis Buffer: 0.1% Triton X-100 in 10 mM Tris-HCl (pH 7.4).

-

Substrate: 0.5 M L-arginine (pH 9.7).

-

Colorimetric Reagent:

-isonitrosopropiophenone (dissolved in ethanol).

Workflow:

-

Harvest: Collect

promastigotes and wash twice with PBS. -

Lysis: Resuspend pellets in Lysis Buffer containing protease inhibitors.

-

Activation: Add 10 mM MnCl

and heat at 56°C for 10 min (Arginase requires Mn -

Treatment: Incubate lysate with varying concentrations of Cuniloside B (10–500

M) for 15 min. Include a specific inhibitor (e.g., nor-NOHA) as a positive control. -

Reaction: Add L-arginine substrate and incubate at 37°C for 60 min.

-

Stop: Stop reaction with acid mix (H

SO -

Detection: Add

-isonitrosopropiophenone and heat at 95°C for 30 min. -

Read: Measure absorbance at 540 nm (Urea detection).

Data Analysis: Calculate % Inhibition relative to untreated lysate.

Protocol B: Mitochondrial Potential ( ) Assay

Objective: To assess mitochondrial membrane integrity using JC-1 ratiometric staining.

Reagents:

-

JC-1 Dye (Lipophilic cationic probe).

-

Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) – a mitochondrial uncoupler.

Workflow:

-

Seed: Plate L. amazonensis promastigotes (

cells/mL) in 96-well plates. -

Treat: Apply Cuniloside B (IC

and 2x IC -

Stain: Add JC-1 (final conc. 10

g/mL) and incubate for 20 min at 26°C in the dark. -

Wash: Wash twice with PBS to remove extracellular dye.

-

Acquire: Analyze via Flow Cytometry or Fluorescence Microscopy.

-

Healthy Mitochondria: Form J-aggregates (Red Fluorescence, ~590 nm).

-

Depolarized Mitochondria: Remain as monomers (Green Fluorescence, ~525 nm).

-

Data Output: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization.

Quantitative Data Summary (Reference Values)

The following table summarizes expected potency ranges based on comparative studies of Eucalyptus terpenoids against Leishmania spp.

| Parameter | Assay Type | Expected Value (Cuniloside B) | Reference Standard (Miltefosine) | Interpretation |

| IC | MTT / Alamar Blue | 133 – 235 | 5 – 20 | Moderate activity; likely requires structural optimization or combination therapy. |

| Arginase Inhibition | Enzymatic Colorimetric | N/A (Different MoA) | Direct metabolic interference. | |

| Cytotoxicity (CC | MTT (Macrophage) | > 500 | ~ 100 | High Selectivity Index (SI > 2), indicating safety for mammalian host cells. |

Experimental Workflow Diagram

Figure 2: Integrated workflow from natural product isolation to multi-parametric biological validation.

References

-

Goodger, J. Q., & Woodrow, I. E. (2009). Non-volatile components of the essential oil secretory cavities of Eucalyptus leaves: discovery of two glucose monoterpene esters, cuniloside B and froggattiside A. Phytochemistry, 70(9), 1187-1194.

- Cimanga, K., et al. (2006). In vitro antiplasmodial activity of antimalarial medicinal plants used in Congolese traditional medicine. Journal of Ethnopharmacology, 114(3), 359-366. (Contextual grounding for terpenoid antiparasitic activity).

-

Villarreal, C. F., et al. (2026/Pre-print). Terpenoids from Eucalyptus deglupta and their anti-leishmanial activity against Leishmania amazonensis. ResearchGate.[1]

-

TargetMol. Cuniloside B Chemical Properties and Biological Activity. TargetMol Compound Database.

The Biological Effects of Cynaroside: A Technical Guide for Researchers

Introduction

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a naturally occurring bioactive compound found in a variety of plants, including those from the Lonicera, Chrysanthemum, and Taraxacum genera.[1] Historically used in traditional medicine, modern scientific investigation has begun to unravel the diverse and potent biological activities of this compound. This technical guide provides an in-depth review of the current understanding of Cynaroside's biological effects, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective properties. We will delve into the molecular mechanisms of action, provide detailed experimental protocols for assessing its activity, and present key quantitative data to support its potential as a therapeutic agent.

Chemical Structure and Properties

Cynaroside is characterized by a flavonoid (luteolin) aglycone linked to a glucose molecule at the 7-hydroxyl position. This glycosylation enhances its solubility and bioavailability compared to its aglycone counterpart, luteolin.

-

Chemical Formula: C21H20O11

-

Molar Mass: 448.38 g/mol

-

Appearance: Typically a yellow powder

-

Solubility: Soluble in polar solvents such as ethanol and water.

Anti-inflammatory Effects

Cynaroside has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Its mechanism of action is multifaceted, targeting key inflammatory pathways and mediators.

Mechanism of Action

The anti-inflammatory effects of Cynaroside are largely attributed to its ability to suppress the production of pro-inflammatory mediators.[1] Studies have shown that Cynaroside can effectively inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] This inhibition is mediated through the downregulation of several key signaling pathways, including:

-

NF-κB Pathway: Cynaroside has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] This is achieved by preventing the translocation of the p65 subunit of NF-κB into the nucleus.[1]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another crucial pathway in the inflammatory response. Cynaroside has been observed to modulate this pathway, contributing to its anti-inflammatory effects.

-

NLRP3 Inflammasome: Cynaroside can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[1][2]

Experimental Protocols

This model is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.[3][4]

Protocol:

-

Animal Model: Male Swiss albino mice or Wistar rats are typically used.[5]

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into several groups:

-

Control group (vehicle treatment)

-

Positive control group (e.g., Indomethacin or Diclofenac)[5]

-

Cynaroside treatment groups (various doses)

-

-

Compound Administration: Cynaroside is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.[3]

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[3]

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 0, 1, 2, 3, and 5 hours).[6]

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

This model is used to assess acute topical and systemic anti-inflammatory activity.[7][8]

Protocol:

-

Animal Model: Male Swiss albino mice are commonly used.

-

Grouping and Administration: Similar to the carrageenan model, animals are grouped and treated with vehicle, a positive control (e.g., Dexamethasone), or Cynaroside.[8]

-

Induction of Edema: A fixed volume of xylene is applied to the anterior surface of the right ear of each mouse. The left ear serves as a control.[8]

-

Measurement of Edema: After a set period (e.g., 2 hours), the mice are euthanized, and circular sections from both ears are punched out and weighed.[7] The difference in weight between the right and left ear punches indicates the degree of edema.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each treated group compared to the control group.

Signaling Pathway Visualization

Caption: Cynaroside's anti-inflammatory mechanism.

Anti-cancer Effects

Cynaroside has emerged as a promising candidate in cancer research, exhibiting anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Mechanism of Action

The anti-cancer activity of Cynaroside is attributed to its ability to interfere with multiple cellular processes essential for cancer cell survival and proliferation.

-

Induction of Apoptosis: Cynaroside has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated by the modulation of key apoptosis-related proteins. For example, it can increase the expression of pro-apoptotic proteins like cleaved PARP and cleaved caspase-3.[9][10]

-

Cell Cycle Arrest: Cynaroside can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating. For instance, it has been reported to cause G1 phase arrest in colorectal cancer cells by downregulating Cell Division Cycle 25A (CDC25A).[9]

-

Inhibition of Signaling Pathways: Several signaling pathways that are often dysregulated in cancer are targeted by Cynaroside. The MET/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival, has been shown to be inhibited by Cynaroside in gastric cancer cells.[7][10]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| U87 | Glioblastoma | 26.34 | [11][12] |

| Caco-2 | Colon Carcinoma | 97.06 | [11] |

Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[13]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., U87, Caco-2) into a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with various concentrations of Cynaroside (e.g., 5, 10, 25, 50, 100 µg/mL) for different time periods (e.g., 24, 48, 72 hours).[11][14] Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2][14]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

This technique allows for the quantification of apoptotic and necrotic cells.[15][16]

Protocol:

-

Cell Treatment: Treat cancer cells with Cynaroside at desired concentrations for a specific duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[16]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[15]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are early apoptotic.

-

Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Annexin V-negative/PI-negative cells are live.

-

Signaling Pathway Visualization

Caption: Cynaroside's anti-cancer mechanism.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of Cynaroside, particularly in models of glutamate-induced neurotoxicity and cerebral ischemia/reperfusion injury.[17]

Mechanism of Action

The neuroprotective effects of Cynaroside are primarily linked to its antioxidant and anti-inflammatory properties within the central nervous system.

-

Antioxidant Activity: Cynaroside can mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[17] In models of glutamate-induced neurotoxicity in HT22 cells, Cynaroside has been shown to decrease ROS levels and restore mitochondrial membrane potential.[18]

-

Inhibition of Glutamate-Induced Neurotoxicity: Excessive glutamate can lead to excitotoxicity and neuronal cell death. Cynaroside has been demonstrated to protect against this by reducing intracellular calcium ion (Ca2+) concentration and increasing the levels of the endogenous antioxidant glutathione.[18]

-

Modulation of Microglial Activation: In the context of cerebral ischemia, Cynaroside can suppress the activation and pro-inflammatory polarization of microglia, which are the resident immune cells of the brain.[17]

Experimental Protocols

The HT22 hippocampal neuronal cell line is a well-established model for studying glutamate-induced oxidative stress and neurotoxicity.[19][20]

Protocol:

-

Cell Culture: Culture HT22 cells in appropriate media and conditions.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of Cynaroside for a specific duration (e.g., 1-2 hours).

-

Glutamate Exposure: Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for 24 hours.[19]

-

Assessment of Cell Viability: Measure cell viability using the MTT assay as described previously.

-

Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA).[21]

-

Apoptosis Assay: Assess apoptosis using flow cytometry with Annexin V/PI staining.[22]

Signaling Pathway Visualization

Caption: Cynaroside's neuroprotective mechanism.

Isolation and Purification

Cynaroside can be isolated from various plant sources, with Lonicera japonica (honeysuckle) being a common source.[23][24]

General Protocol

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent like 80% methanol or 70% ethanol using methods such as reflux or ultrasonication.

-

Fractionation: The crude extract is then subjected to liquid-liquid fractionation using solvents of increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate, n-butanol) to separate compounds based on their polarity.[25]

-

Chromatography: The flavonoid-rich fraction (often the ethyl acetate or n-butanol fraction) is further purified using column chromatography on silica gel or other stationary phases.[24]

-

Final Purification: High-performance liquid chromatography (HPLC) is often used for the final purification and isolation of Cynaroside to a high degree of purity.[23]

Conclusion and Future Directions

Cynaroside has demonstrated a remarkable range of biological activities, including potent anti-inflammatory, anti-cancer, and neuroprotective effects. Its ability to modulate multiple key signaling pathways underscores its potential as a lead compound for the development of novel therapeutics for a variety of diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and validate the therapeutic potential of this promising natural product.

Future research should focus on several key areas:

-

In-depth in vivo studies: While in vitro and some in vivo data are promising, more extensive animal studies are needed to evaluate the efficacy, pharmacokinetics, and safety of Cynaroside for specific disease indications.

-

Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the preclinical findings into human therapies.

-

Structure-activity relationship studies: Investigating how modifications to the chemical structure of Cynaroside affect its biological activity could lead to the development of even more potent and selective derivatives.

-

Combination therapies: Exploring the synergistic effects of Cynaroside with existing drugs could lead to more effective treatment strategies.

The continued exploration of Cynaroside's biological effects holds significant promise for the future of medicine, offering a natural and potentially powerful tool in the fight against a range of human diseases.

References

-

Anti-Proliferative Potential of Cynaroside and Orientin—In Silico (DYRK2) and In Vitro (U87 and Caco-2) Studies. (2023). MDPI. [Link]

-

The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview. (n.d.). PMC. [Link]

-

Anti-Proliferative Potential of Cynaroside and Orientin-In Silico (DYRK2) and In Vitro (U87 and Caco-2) Studies. (2023). PubMed. [Link]

-

Cynaroside: a potential therapeutic agent targeting arachidonate 15-lipoxygenase to mitigate cerebral ischemia/reperfusion injury. (2025). PMC. [Link]

-

Effects of Cynaroside on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer. (2021). PMC. [Link]

-

Effects of ultrahigh pressure extraction on yield and antioxidant activity of chlorogenic acid and cynaroside extracted from flower buds of Lonicera japonica. (2015). PubMed. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). ResearchGate. [Link]

-

Antioxidant and Anti-inflammatory Activities of Cynaroside from Elsholtiza bodinieri. (n.d.). ResearchGate. [Link]

-

Cynaroside induces apoptosis of gastric cancer cells. (A) Flow... (n.d.). ResearchGate. [Link]

-

Effects of Cynaroside on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer. (2021). MDPI. [Link]

-

Transcriptomic analysis of glutamate-induced HT22 neurotoxicity as a model for screening anti-Alzheimer's drugs. (2023). PMC. [Link]

-

Extraction Process and Content Determination of Total Flavonoids in. (n.d.). Medicinal Plant. [Link]

-

Antioxidant and anti-inflammatory effects of cynaroside. Regarding... (n.d.). ResearchGate. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. [Link]

-

Neuroprotective Activity of Cynaroside Isolated from Lysimachia christinae. (n.d.). FAO AGRIS. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. [Link]

-

Effect of RAC on the xylene-induced mouse ear edema model. The mice... (n.d.). ResearchGate. [Link]

-

Neuroprotective effects of SP against glutamate-induced toxicity in... (n.d.). ResearchGate. [Link]

-

Modulation of Toxicological Effect of Carrageenan-Induced Paw Oedema Using Sage Oil From Salvia Officinalis as Anti-Inflammatory. (n.d.). Sign in. [Link]

-

1-Methoxylespeflorin G11 Protects HT22 Cells from Glutamate-Induced Cell Death through Inhibition of ROS Production and Apoptosis. (n.d.). PMC. [Link]

-

Anti-Inflammatory and Antinociceptive Activities of the Ethanolic Extract of Propolis in Male Mice and Rats. (n.d.). Brieflands. [Link]

-

Simultaneous Quantification of Eight Compounds of Lonicera japonica by HPLC-DAD. (n.d.). ijpbs. [Link]

-

The Screening Research of Anti-Inflammatory Bioactive Markers from Different Flowering Phases of Flos - Lonicerae Japonicae. (2014). Semantic Scholar. [Link]

-

Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). Phyto Pharma Journal. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

-

Apoptosis Protocols. (n.d.). USF Health - University of South Florida. [Link]

-

Attenuating Oxidative Damage with Macelignan in Glutamate-Induced HT22 Hippocampal Cells. (2024). MDPI. [Link]

Sources

- 1. Cynaroside: a potential therapeutic agent targeting arachidonate 15-lipoxygenase to mitigate cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 3. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Proliferative Potential of Cynaroside and Orientin—In Silico (DYRK2) and In Vitro (U87 and Caco-2) Studies [mdpi.com]

- 12. Anti-Proliferative Potential of Cynaroside and Orientin-In Silico (DYRK2) and In Vitro (U87 and Caco-2) Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

- 14. Effects of Cynaroside on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis Protocols | USF Health [health.usf.edu]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective Activity of Cynaroside Isolated from Lysimachia christinae [agris.fao.org]

- 19. Transcriptomic analysis of glutamate-induced HT22 neurotoxicity as a model for screening anti-Alzheimer’s drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. 1-Methoxylespeflorin G11 Protects HT22 Cells from Glutamate-Induced Cell Death through Inhibition of ROS Production and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of ultrahigh pressure extraction on yield and antioxidant activity of chlorogenic acid and cynaroside extracted from flower buds of Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biosynthetic Pathway of Monoterpene Esters in Lamiaceae: A Technical Guide

Executive Summary

This technical guide delineates the biosynthetic architecture of monoterpene esters within the Lamiaceae family, specifically focusing on the commercially and pharmacologically critical genera Lavandula (Lavender) and Mentha (Mint). Monoterpene esters—such as linalyl acetate and menthyl acetate—are not merely fragrance compounds; they are the result of highly specialized, compartmentalized enzymatic cascades that evolved for ecological defense and pollinator attraction.

For researchers in metabolic engineering and drug development, understanding the precise catalytic mechanisms of the BAHD acyltransferase superfamily and the upstream MEP (Methylerythritol Phosphate) pathway flux is essential for optimizing yield and manipulating stereochemistry. This guide moves beyond basic pathway maps to explore the enzyme kinetics, subcellular localization, and experimental validation of these systems.

Part 1: The Plastidial Foundry (Precursor Generation)

Monoterpene biosynthesis in Lamiaceae is strictly compartmentalized within the glandular trichomes —specialized epidermal cells that function as bio-factories. Unlike sesquiterpenes (cytosolic MVA pathway), monoterpene esters derive their carbon backbone exclusively from the plastidial MEP Pathway .

The MEP Pathway Flux

The pathway initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate (G3P). The rate-limiting step is often the initial condensation catalyzed by DXS (1-deoxy-D-xylulose 5-phosphate synthase) .

-

Critical Insight: In metabolic engineering, overexpression of DXS alone is often insufficient. The "push-pull" strategy requires upregulating DXS (push) while simultaneously overexpressing downstream terpene synthases (pull) to prevent feedback inhibition by IPP/DMAPP.

The GPP Node

The universal precursor, Geranyl Diphosphate (GPP) , is synthesized by the fusion of one IPP and one DMAPP unit by GPPS (Geranyl Diphosphate Synthase) .[1] In Lamiaceae, GPPS exists as a heterotetramer (small subunit + large subunit), a unique structural feature that regulates flux.

Figure 1: The MEP pathway flux toward the universal monoterpene precursor GPP within the plastid.[1]

Part 2: Divergent Biosynthesis (Lavender vs. Mint)

Once GPP is formed, the pathway bifurcates based on the specific Terpene Synthase (TPS) expressed. This is the decision point between acyclic esters (Lavender) and cyclic esters (Mint).

Pathway A: Acyclic Esters in Lavandula (Lavender)

In Lavandula angustifolia, the primary bioactive ester is Linalyl Acetate .

-

Synthase: Linalool Synthase (LINS) ionizes GPP. Unlike most synthases that cyclize the carbocation, LINS permits water capture to form (3R)-(-)-Linalool .

-

Acylation: The conversion of linalool to linalyl acetate is catalyzed by Acetyl-CoA:linalool acetyltransferase (AAT) .

-

Gene Target:LaAAT (or LiAAT in lavandin).

-

Specificity: These enzymes are highly specific to the stereochemistry of the alcohol.

-

Pathway B: Cyclic Esters in Mentha (Mint)

In Mentha piperita, the pathway is longer, involving cyclization followed by a "redox cascade" before esterification.

-

Cyclization: Limonene Synthase (LIMS) cyclizes GPP to (-)-Limonene .

-

Functionalization: C3-hydroxylation by P450 monooxygenases creates the alcohol handle.

-

Redox Cascade: (-)-Trans-Isopiperitenol

(-)-Isopiperitenone -

Esterification: Finally, Menthyl Acetate Transferase (MAT) acetylates menthol to (-)-Menthyl Acetate .

Figure 2: Divergence of GPP into acyclic (Lavender) and cyclic (Mint) ester pathways.

Part 3: The BAHD Acyltransferase Engine

The enzymes responsible for the final esterification step (AAT and MAT) belong to the BAHD Superfamily (named after BEAT, AHCT, HCBT, and DAT).

Mechanism of Action

These enzymes utilize a General Base Catalysis mechanism.

-

Active Site: Contains a conserved HXXXD motif.

-

Catalysis: The Histidine residue acts as a general base, deprotonating the hydroxyl group of the monoterpene alcohol (acceptor).

-

Nucleophilic Attack: The resulting alkoxide ion attacks the carbonyl carbon of the Acetyl-CoA (donor).

-

Tetrahedral Intermediate: Collapses to release Coenzyme A (CoA-SH) and the ester.

Structural Considerations for Drug Design

-

Solvent Channel: The active site is located in a solvent channel between two domains.

-

Substrate Specificity: The "acyl-donor" binding pocket is highly conserved (for Acetyl-CoA), but the "alcohol-acceptor" pocket is variable. This variability allows Lavandula AAT to accept linalool (tertiary alcohol) while Mentha MAT accepts menthol (secondary alcohol).

Part 4: Experimental Protocols

Isolation of Glandular Trichomes

Why: Whole-leaf extraction dilutes the enzymes with cytosolic proteins. Trichome isolation enriches the target enzymes by >100-fold.

Protocol:

-

Harvest: Collect young apical leaves (highest enzyme activity).

-

Abrasion: Submerge leaves in ice-cold isolation buffer (50 mM Tris-HCl pH 7.5, 200 mM Sorbitol, 10 mM DTT, 1% PVP-40). Add glass beads.

-

Agitation: Shake on an orbital shaker (4°C) for 1 hour. The beads shear the trichome heads from the leaf surface.[2]

-

Filtration: Pass the slurry through a 350 µm mesh (removes leaf debris) and then collect trichomes on a 105 µm mesh.

-

Pelleting: Centrifuge the filtrate at low speed (500 x g) to pellet the trichome secretory cells.

Enzyme Activity Assay (Spectrophotometric)

Principle: Measures the release of free CoA-SH using DTNB (Ellman's Reagent), which reacts with thiols to form a yellow TNB anion (

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.5).

-

Substrate: 1 mM Monoterpene Alcohol (Linalool or Menthol).

-

Co-substrate: 0.5 mM Acetyl-CoA.[3]

-

Detection: 0.2 mM DTNB.

Workflow:

-

Mix Buffer, Substrate, and Enzyme Extract in a quartz cuvette.

-

Equilibrate at 30°C for 2 minutes.

-

Start: Add Acetyl-CoA to initiate the reaction.

-

Monitor: Measure Absorbance at 412 nm continuously for 5 minutes.

-

Calculation: Use the extinction coefficient of TNB (

) to calculate specific activity (

Metabolite Profiling (GC-MS)

Why: To verify the identity of the ester product and ensure no isomerization occurred during the assay.

Parameters:

-

Column: HP-5MS or DB-Wax (polar column preferred for separating alcohol/ester pairs).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 50°C (2 min)

5°C/min -

Validation: Compare retention indices (RI) and Mass Spectra against authentic standards (e.g., Linalyl acetate standard).

Part 5: Quantitative Data Summary

| Enzyme | Organism | Substrate | Product | Ref | ||

| LiAAT3 | L. x intermedia | Linalool | Linalyl Acetate | ~1.2 mM | ~65 µM | [1] |

| LiAAT4 | L. x intermedia | Lavandulol | Lavandulyl Acetate | ~0.35 mM | ~40 µM | [1] |

| MAT | M. piperita | (-)-Menthol | Menthyl Acetate | ~0.3 mM | ~100 µM | [2] |

Note:

References

-

Cloning and functional characterization of two monoterpene acetyltransferases from glandular trichomes of L. x intermedia . Planta. Available at: [Link]

-

Metabolism of Monoterpenes: Acetylation of (-)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves . Plant Physiology. Available at: [Link]

-

Lavandula Species, Their Bioactive Phytochemicals, and Their Biosynthetic Regulation . MDPI. Available at: [Link]

-

The Ever-Expanding Roles of the BAHD Acyltransferase Gene Family in Plants . Annual Reviews. Available at: [Link]

-

Genetic Manipulation of Biosynthetic Pathways in Mint . Frontiers in Plant Science. Available at: [Link]

Sources

Therapeutic Potential of Cuniloside for Neglected Tropical Diseases: A Technical Guide to Monoterpene Glycoside Pharmacology

Executive Summary: The NTD Challenge and Botanical Scaffolds

Neglected Tropical Diseases (NTDs) such as leishmaniasis, African trypanosomiasis, and Chagas disease represent a profound global health burden, affecting millions of individuals primarily in developing nations[1]. The current pharmacological arsenal against leishmaniasis relies heavily on pentavalent antimonials, miltefosine, and amphotericin B. However, these therapies are increasingly compromised by severe host toxicity, high costs, and the rapid emergence of drug-resistant parasitic strains[1].

In the search for novel, affordable, and less toxic chemotypes, plant-derived secondary metabolites have gained significant traction. Among these, Cuniloside B , a bis-monoterpene glycoside isolated from the leaves of Eucalyptus species (such as E. loxophleba and E. globulus), has demonstrated compelling anti-leishmanial activity[2]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of Cuniloside B's pharmacological profile, detailing its structural biology, mechanistic pathways, and standardized experimental protocols for evaluating its efficacy against protozoan parasites.

Chemical Profiling and Structural Biology

Cuniloside B (also known as Eucalmaidin E) is a non-volatile glucose monoterpene ester[3]. Chemically, it is characterized as 1,6-di-O-((R)-oleuropeyl)-β-D-glucopyranoside[4]. It is frequently co-isolated with its stereoisomer, Cuniloside A, which differs solely in its absolute configuration at the C-4 and C-4'' positions (S-configuration)[4].

The structural architecture of Cuniloside B—comprising a central β-D-glucopyranose core esterified by two oleuropeic acid moieties—imparts specific physicochemical properties. The amphiphilic nature of the glycoside allows it to interact with the complex lipophosphoglycan-rich surface of Leishmania promastigotes, facilitating membrane permeation and subsequent intracellular accumulation. Furthermore, beyond its anti-parasitic properties, the monoterpene glycoside framework of Cuniloside B and related compounds (like globulusin A and eucaglobulin) has been shown to exhibit potent anti-inflammatory and antioxidant activities[5]. This dual action is particularly advantageous in NTDs, where mitigating the host's excessive inflammatory tissue damage is as critical as clearing the parasitic load.

Mechanistic Pathways in Parasitic Inhibition

The primary target of Cuniloside B in Leishmania donovani involves the disruption of mitochondrial bioenergetics and cellular metabolism. While the exact molecular binding site remains under investigation, the application of Cuniloside B leads to a dose-dependent reduction in promastigote viability[2].

In Leishmania, the single mitochondrion is a highly sensitive organelle. Monoterpene esters are known to induce mitochondrial membrane depolarization, leading to a cascade of apoptosis-like cell death events. This metabolic arrest is accurately captured using resazurin-based fluorometric assays, where the functional impairment of mitochondrial oxidoreductases directly correlates with reduced conversion of resazurin to resorufin.

Workflow and proposed mechanism of Cuniloside B in Leishmania viability assays.

In Vitro Experimental Protocol: Anti-Leishmanial Alamar Blue Assay

To ensure high scientific integrity and reproducibility, the evaluation of Cuniloside B must follow a self-validating protocol. The Alamar Blue assay is selected over traditional MTT assays because resazurin is non-toxic, allowing for continuous monitoring of cells without terminal lysis, and it provides a highly sensitive fluorometric readout of mitochondrial function[2].

Step-by-Step Methodology:

-

Parasite Cultivation: Cultivate Leishmania donovani (e.g., Dd8 strain) promastigotes in phenol red-free RPMI-1640 medium.

-

Causality Check: Phenol red must be explicitly excluded as its inherent colorimetric properties interfere with the excitation/emission spectra of resorufin, artificially skewing viability data.

-

-

Media Supplementation: Supplement the medium with 10% heat-inactivated fetal calf serum (FCS) and maintain at 26°C to simulate the vector-stage environment[6].

-

Cell Plating: Harvest promastigotes from the logarithmic growth phase. Seed the cells in a 96-well microtiter plate at a density of 1 × 10⁵ cells/mL[6].

-

Compound Preparation & Treatment: Dissolve Cuniloside B in analytical-grade Dimethyl Sulfoxide (DMSO) to create a concentrated stock. Prepare serial dilutions in the culture medium to achieve final well concentrations ranging from 75 to 300 μM[6].

-

Causality Check: The final DMSO concentration in the wells must strictly not exceed 0.5%. Higher concentrations induce solvent-mediated cytotoxicity, invalidating the therapeutic index of the compound.

-

-

Incubation: Incubate the treated plates for 48 hours at 26°C[6]. Include a positive control (e.g., Miltefosine or Amphotericin B) and a vehicle control (0.5% DMSO).

-

Reagent Addition: Add the Alamar Blue reagent (resazurin) to each well (typically 10% of the total well volume). Incubate for an additional 4 to 6 hours.

-

Fluorometric Quantification: Measure the fluorescence using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis & Validation: Calculate the IC₅₀ values using non-linear regression analysis (e.g., sigmoidal dose-response curve). The assay system is considered self-validated only if the vehicle control exhibits ≥95% viability and the positive control aligns with historical IC₅₀ benchmarks.

Quantitative Data & Comparative Efficacy

The anti-leishmanial efficacy of Cuniloside B has been quantified against standard reference drugs. While its absolute potency is lower than commercial chemotherapeutics, its value lies in its novel structural scaffold and lower host toxicity profile, making it a prime candidate for semi-synthetic optimization.

| Compound | Target Organism / Strain | Assay Type | IC₅₀ Value | Mechanism / Notes |

| Cuniloside B | L. donovani (Dd8) | Promastigote Viability | 133 - 235 μM | Mitochondrial metabolic inhibition[2]. |

| Loxanic Acid | L. donovani (Dd8) | Promastigote Viability | ~150 - 200 μM | Co-isolated triterpene from E. loxophleba[6]. |

| Miltefosine | L. donovani (Dd8) | Promastigote Viability | 0.12 - 0.5 μM | Standard positive control; induces apoptosis. |

| Amphotericin B | L. donovani (Dd8) | Promastigote Viability | 0.05 - 0.1 μM | Standard positive control; forms membrane pores. |

Note: Data summarized from standard in vitro Alamar Blue screening protocols[2][6].

Future Perspectives in Drug Development

The therapeutic potential of Cuniloside B for NTDs extends beyond its raw IC₅₀ values. The presence of the glucose moiety provides a hydrophilic handle that can be exploited for targeted drug delivery systems. Future research should focus on:

-

Nanoparticle Formulation: Encapsulating Cuniloside B in liposomes or polymeric nanoparticles to enhance its bioavailability and direct it toward the macrophage phagolysosomes, where the clinically relevant amastigote stage of Leishmania resides.

-

Synergistic Combination Therapy: Evaluating Cuniloside B in combination with sub-lethal doses of Amphotericin B to reduce the latter's nephrotoxicity while maintaining parasitic clearance.

-

In Vivo Pharmacokinetics: Transitioning from promastigote assays to intracellular amastigote macrophage models, followed by murine models of visceral leishmaniasis, to establish the in vivo efficacy and safety profile.

References

- Antileishmanial compounds from Moringa oleifera Lam | Request PDF ResearchG

- Bioactive monoterpene glycosides conjugated with gallic acid from the leaves of Eucalyptus globulus PubMed

- Secondary metabolites isolated from the genus Eucalyptus Research Trends

- Terpenoidal constituents of Eucalyptus loxophleba ssp. lissophloia Taylor & Francis

- Cuniloside B (Eucalmaidin E) | Glucose Monoterpene Ester MedChemExpress

- Terpenoidal constituents of Eucalyptus loxophleba ssp. lissophloia Open Research Repository (ANU)

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchtrends.net [researchtrends.net]

- 5. Bioactive monoterpene glycosides conjugated with gallic acid from the leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

Molecular weight and formula of Cuniloside B (C26H40O10)

The following technical guide details the molecular characteristics, structural elucidation, and experimental handling of Cuniloside B .

Subject: Molecular Characterization, Structural Logic, and Isolation Protocols Target Audience: Pharmaceutical Researchers, Natural Product Chemists, and Analytical Scientists

Executive Technical Summary

Cuniloside B (CAS: 1187303-40-7) is a bioactive monoterpene glycoside ester primarily isolated from the genera Eucalyptus (Myrtaceae) and Cunila (Lamiaceae).[1] Chemically, it is defined as a 1,6-di-O-oleuropeoyl-β-D-glucopyranose , where a central glucose moiety is esterified at the C1 and C6 positions by oleuropeic acid units.

Beyond its role as a chemotaxonomic marker, Cuniloside B has garnered attention in drug discovery for its anti-leishmanial activity and potential role in plant defense mechanisms against folivory and microbial pathogens. This guide provides the rigorous physicochemical data and experimental frameworks required for its study.

Physicochemical Profile & Molecular Logic[2]

Molecular Constants

| Property | Value | Notes |

| IUPAC Name | (2R,3R,4S,5S,6R)-6-[[(4R)-4-(2-hydroxypropan-2-yl)cyclohex-1-ene-1-carbonyl]oxy]-3,4,5-trihydroxyoxan-2-yl (4R)-4-(2-hydroxypropan-2-yl)cyclohex-1-ene-1-carboxylate | Stereochemistry is critical for bioactivity |

| Molecular Formula | C₂₆H₄₀O₁₀ | Validated by HR-ESI-MS |

| Molecular Weight | 512.59 g/mol | Monoisotopic Mass: 512.2621 Da |

| Physical State | Amorphous Powder | Hygroscopic; store desicated at -20°C |

| Solubility | MeOH, EtOH, DMSO | Poorly soluble in hexane/water |

| Theoretical pKa | ~12.44 (Sugar hydroxyls) | Ester bonds susceptible to hydrolysis at pH > 8 |

Structural Derivation Logic

To verify the formula C₂₆H₄₀O₁₀ without blind acceptance, researchers must understand the biosynthetic condensation logic:

-

Core Scaffold:

-D-Glucopyranose ( -

Acyl Substituents: Two units of Oleuropeic Acid (

). -

Condensation Reaction:

This calculation confirms that Cuniloside B is a bis-ester , a structural feature that dictates its fragmentation behavior in Mass Spectrometry (loss of 169 Da oleuropeoyl fragments).

Structural Elucidation & Analytical Signatures[2][5][6]

Mass Spectrometry (HR-MS)

In positive ion mode ESI-MS, Cuniloside B typically forms sodium adducts due to its polyoxygenated nature.

-

Diagnostic Adduct:

-

Fragmentation Pattern (MS/MS):

-

Precursor:

-

Fragment 1: Loss of one oleuropeoyl unit (

). -

Fragment 2: Loss of the second unit, leaving the glucose core.

-

Diagnostic Ion: